![molecular formula C34H40N4O7S B2447823 Fmoc-n-[3-(n'-pbf-guanidino)-propyl]-glycine CAS No. 1820590-35-9](/img/structure/B2447823.png)
Fmoc-n-[3-(n'-pbf-guanidino)-propyl]-glycine
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
Fmoc-n-[3-(n’-pbf-guanidino)-propyl]-glycine is a synthetic compound used primarily in the field of proteomics research. It is characterized by its molecular formula C34H40N4O7S and a molecular weight of 648.77 g/mol . This compound is typically used as a building block in peptide synthesis, particularly in the creation of arginine-rich peptides due to its guanidino group.
Aplicaciones Científicas De Investigación
Fmoc-n-[3-(n’-pbf-guanidino)-propyl]-glycine is widely used in scientific research, particularly in:
Chemistry: As a building block in solid-phase peptide synthesis.
Biology: In the study of protein-protein interactions and the development of peptide-based inhibitors.
Medicine: In the design of therapeutic peptides for targeting specific diseases.
Industry: In the production of custom peptides for research and development purposes.
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of Fmoc-n-[3-(n’-pbf-guanidino)-propyl]-glycine involves multiple steps, starting with the protection of the amino group of glycine using the Fmoc (9-fluorenylmethoxycarbonyl) group. The guanidino group is protected with the Pbf (2,2,4,6,7-pentamethyl-2,3-dihydrobenzofuran-5-sulfonyl) group to prevent unwanted side reactions. The synthesis typically involves the following steps:
Fmoc Protection: Glycine is reacted with Fmoc chloride in the presence of a base such as sodium carbonate to form Fmoc-glycine.
Coupling Reaction: The Fmoc-glycine is then coupled with 3-(n’-pbf-guanidino)-propylamine using a coupling reagent like HBTU (O-(benzotriazol-1-yl)-N,N,N’,N’-tetramethyluronium hexafluorophosphate) in the presence of a base like DIPEA (N,N-diisopropylethylamine).
Industrial Production Methods
Industrial production of Fmoc-n-[3-(n’-pbf-guanidino)-propyl]-glycine follows similar synthetic routes but on a larger scale. The process involves optimization of reaction conditions to maximize yield and purity, including precise control of temperature, pH, and reaction times. The final product is typically purified using techniques such as recrystallization or chromatography.
Análisis De Reacciones Químicas
Types of Reactions
Fmoc-n-[3-(n’-pbf-guanidino)-propyl]-glycine undergoes various chemical reactions, including:
Deprotection Reactions: Removal of the Fmoc group using a base like piperidine, and removal of the Pbf group using strong acids like trifluoroacetic acid.
Coupling Reactions: Formation of peptide bonds with other amino acids or peptides using coupling reagents.
Common Reagents and Conditions
Deprotection: Piperidine (20% in DMF) for Fmoc removal; trifluoroacetic acid (TFA) for Pbf removal.
Coupling: HBTU, DIPEA, and DMF (dimethylformamide) as the solvent.
Major Products Formed
The major products formed from these reactions are peptides with specific sequences, including arginine-rich peptides, which are useful in various biological studies.
Mecanismo De Acción
The mechanism of action of Fmoc-n-[3-(n’-pbf-guanidino)-propyl]-glycine involves its incorporation into peptides, where the guanidino group can interact with various molecular targets. The guanidino group is known for its ability to form hydrogen bonds and electrostatic interactions, which are crucial in binding to biological targets such as enzymes and receptors.
Comparación Con Compuestos Similares
Similar Compounds
Fmoc-arginine: Another Fmoc-protected amino acid with a guanidino group.
Fmoc-lysine: Similar in structure but with an amino group instead of a guanidino group.
Uniqueness
Fmoc-n-[3-(n’-pbf-guanidino)-propyl]-glycine is unique due to its specific structure, which allows for the incorporation of a guanidino group into peptides without interference from side reactions. This makes it particularly useful in the synthesis of arginine-rich peptides, which have unique biological properties.
Propiedades
IUPAC Name |
2-[3-[[amino-[(2,2,4,6,7-pentamethyl-3H-1-benzofuran-5-yl)sulfonylamino]methylidene]amino]propyl-(9H-fluoren-9-ylmethoxycarbonyl)amino]acetic acid |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C34H40N4O7S/c1-20-21(2)31(22(3)27-17-34(4,5)45-30(20)27)46(42,43)37-32(35)36-15-10-16-38(18-29(39)40)33(41)44-19-28-25-13-8-6-11-23(25)24-12-7-9-14-26(24)28/h6-9,11-14,28H,10,15-19H2,1-5H3,(H,39,40)(H3,35,36,37) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
WPRXLGAEYFYLRJ-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C(C(=C(C2=C1OC(C2)(C)C)C)S(=O)(=O)NC(=NCCCN(CC(=O)O)C(=O)OCC3C4=CC=CC=C4C5=CC=CC=C35)N)C |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C34H40N4O7S |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
648.8 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.
![isopropyl 2-(7-(2-methoxyethyl)-1,3-dimethyl-2,4-dioxo-2,3,4,7-tetrahydro-1H-pyrrolo[2,3-d]pyrimidine-6-carboxamido)acetate](/img/structure/B2447741.png)
![4-((3-nitrobenzyl)thio)-6,7-dihydro-1H-cyclopenta[d]pyrimidin-2(5H)-one](/img/structure/B2447743.png)
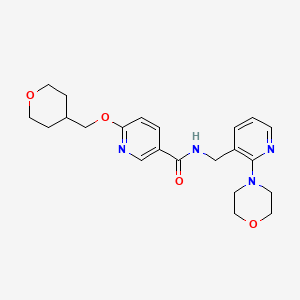


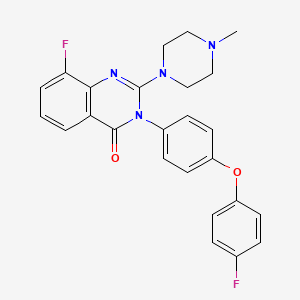
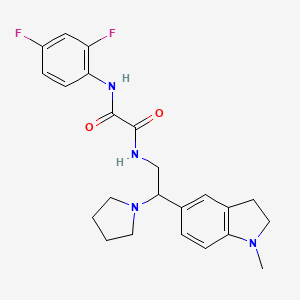
![4-chloro-N-(pyrazolo[1,5-a]pyrimidin-6-yl)benzamide](/img/structure/B2447753.png)
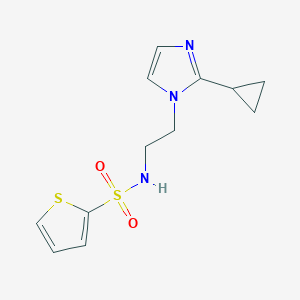
![1-[(3-chlorophenyl)methyl]-3-(4-fluorobenzenesulfonyl)-6,7-dimethoxy-1,4-dihydroquinolin-4-one](/img/structure/B2447758.png)
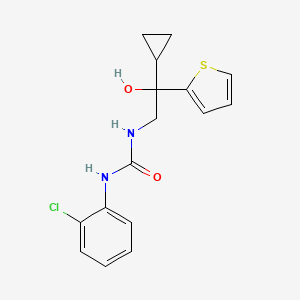
![N-[1-(ethanesulfonyl)-1,2,3,4-tetrahydroquinolin-7-yl]-2,5-difluorobenzene-1-sulfonamide](/img/structure/B2447760.png)
![N-(2-(3-chlorophenyl)-4,6-dihydro-2H-thieno[3,4-c]pyrazol-3-yl)-4-isopropoxybenzamide](/img/structure/B2447761.png)

